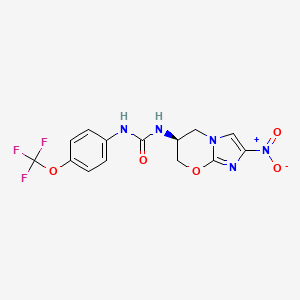

1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea

Description

Its structure comprises a bicyclic nitroimidazooxazine core linked via a urea group to a 4-trifluoromethoxyphenyl moiety. The (S)-stereochemistry at the 6-position of the imidazooxazine scaffold is critical for bioactivity, as seen in pretomanid (PA-824), a clinical-stage antitubercular drug . The urea linker distinguishes this compound from other nitroimidazooxazines, which typically employ ether or carbamate linkers. Its synthesis involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as detailed in related nitroimidazole-oxazolidinone conjugate syntheses .

Properties

CAS No. |

187235-48-9 |

|---|---|

Molecular Formula |

C14H12F3N5O5 |

Molecular Weight |

387.27 g/mol |

IUPAC Name |

1-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C14H12F3N5O5/c15-14(16,17)27-10-3-1-8(2-4-10)18-12(23)19-9-5-21-6-11(22(24)25)20-13(21)26-7-9/h1-4,6,9H,5,7H2,(H2,18,19,23)/t9-/m0/s1 |

InChI Key |

OOFRZDPLXWOZAD-VIFPVBQESA-N |

Isomeric SMILES |

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Scaffold Synthesis

The synthesis begins with the preparation of the key intermediate (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol, which forms the core bicyclic scaffold of the target molecule. This intermediate is typically synthesized via:

- Reaction of functionalized epoxides with 2,4-dinitroimidazole to form nitroimidazole derivatives.

- Subsequent protection of the hydroxyl group using tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBS) groups to facilitate further transformations without side reactions.

- Ring closure to form the imidazooxazine ring system, often induced by strong bases such as sodium hydride (NaH) or via in situ annulation after deprotection steps.

Formation of the Urea Functional Group

The urea moiety is introduced by reacting the amine-functionalized imidazooxazine intermediate with appropriate isocyanates or via phosgene derivatives:

- Reaction of the amine intermediate with triphosgene followed by treatment with ethylamine hydrochloride in the presence of triethylamine yields the urea derivative in moderate to good yields (~66% reported).

- Alternative methods include direct coupling with acyl chlorides or isocyanates under basic conditions to form the urea linkage.

Protection and Deprotection Strategies

Protection of sensitive hydroxyl groups and amines is critical throughout the synthesis to prevent side reactions:

- TBS and THP groups are commonly used to protect hydroxyl functionalities.

- Deprotection is achieved using tetrabutylammonium fluoride (TBAF) for TBS ethers or acidic conditions (e.g., methanesulfonic acid) for THP groups.

- Selective removal of protecting groups allows for controlled ring closure and functional group transformations.

Ring Closure and Final Assembly

The final bicyclic ring system is closed by:

- Treatment of the deprotected intermediates with strong bases such as NaH to induce intramolecular cyclization.

- This step is crucial for forming the imidazooxazine ring and ensuring the correct stereochemistry (S-configuration) at the 6-position.

- Subsequent purification yields the target compound with the desired stereochemistry and functional groups intact.

Summary Table of Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Epoxide reaction with 2,4-dinitroimidazole | Functionalized epoxides, 2,4-dinitroimidazole | Moderate | Forms nitroimidazole intermediate |

| 2 | Protection | THP-Cl or TBS-Cl, base | 70-80 | Protects hydroxyl groups |

| 3 | Alkylation/Ether formation | 4-(Trifluoromethoxy)phenol, KOtBu | Moderate | Introduces trifluoromethoxy-phenyl group |

| 4 | Deprotection | TBAF or acid | High | Removes protecting groups |

| 5 | Urea formation | Triphosgene, ethylamine hydrochloride, triethylamine | ~66 | Forms urea linkage |

| 6 | Ring closure | NaH, THF, low temperature | Moderate | Cyclization to imidazooxazine ring |

Research Findings and Optimization Notes

- The use of triphosgene as a phosgene equivalent provides a safer and more controllable route to urea derivatives.

- Protection/deprotection steps are essential to achieve high selectivity and yield, especially given the sensitivity of the nitroimidazole core.

- The stereochemistry at the 6-position is controlled by the choice of starting epoxide and reaction conditions, ensuring the (S)-configuration.

- Modifications to the phenyl substituent (e.g., trifluoromethoxy group) influence biological activity and solubility, making the synthetic route adaptable for analog development.

Chemical Reactions Analysis

PA-1298 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PA-1298 can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

PA-1298 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, PA-1298 is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of PA-1298 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity. This can lead to various biological outcomes, depending on the specific pathway involved. For instance, PA-1298 may inhibit certain enzymes, leading to a decrease in the production of specific metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of bicyclic nitroimidazoles optimized for activity against Mycobacterium tuberculosis (Mtb). Below is a comparative analysis with structurally and functionally related analogs:

Structural Analogues

Key Observations:

- Linker Impact: Urea-linked compounds (e.g., Target, R-155) exhibit comparable or slightly reduced potency relative to ether-linked PA-823.

- Substituent Effects : The 4-trifluoromethoxy group is a conserved pharmacophore across this class, contributing to lipophilicity and target engagement .

- Stereochemistry : (S)-Configuration at the 6-position is essential for optimal activity, as (R)-isomers show reduced efficacy .

Activity Against Drug-Resistant Strains

Carbamate derivatives (e.g., Compounds 47–53) demonstrate nanomolar activity against multidrug-resistant (MDR) Mtb strains (MIC90: <0.5 μM) .

Pharmacokinetic and Metabolic Stability

- PA-824 : High metabolic stability (t1/2 > 24 h in mice) but moderate aqueous solubility (0.1 mg/mL) .

- Urea Analogs : R-155 shows improved solubility (2.5 mg/mL) due to the urea linker, though its metabolic stability in microsomes is reduced compared to PA-824 .

- Carbamates : Derivatives like Compound 47 exhibit balanced solubility (1.8 mg/mL) and stability, with 85% remaining after 1 h in liver microsomes .

Mechanistic Insights

All nitroimidazooxazines require bioactivation by the Mtb deazaflavin-dependent nitroreductase (Ddn). However, carbamate derivatives show faster activation kinetics, correlating with their lower MIC values .

Biological Activity

1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a nitro group and an imidazo[2,1-b][1,3]oxazine moiety. Its molecular formula is , with a molecular weight of 359.26 g/mol. The presence of the trifluoromethoxy group contributes to its unique properties and biological activities.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes involved in cancer progression and inflammation.

- Antimicrobial Activity : The compound demonstrates significant activity against several pathogens, including Leishmania species, indicating potential as an antileishmanial agent .

- Anticancer Properties : Preliminary studies have suggested that it may have cytotoxic effects against various cancer cell lines, potentially through apoptosis induction .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound against different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 2.09 | Apoptosis induction |

| HepG2 (Liver) | 2.08 | Inhibition of cellular proliferation |

| HeLa (Cervical) | 1.85 | Cell cycle arrest |

| MDA-MB231 (Breast) | 2.81 | Apoptosis and necrosis |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antileishmanial Efficacy : In a mouse model infected with Leishmania donovani, the compound showed significant efficacy compared to standard treatments, suggesting its potential as a new therapeutic agent for leishmaniasis .

- Cancer Treatment : A study involving human cancer cell lines demonstrated that the compound effectively inhibited tumor growth in vitro, with IC50 values comparable to established chemotherapeutics .

- TRPC6 Inhibition : The compound has also been identified as an inhibitor of TRPC6 channels, which are implicated in various diseases such as nephrotic syndrome and pulmonary hypertension . This suggests its potential application in treating these conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea, and what are the critical intermediates?

- Methodology : The compound is synthesized via multi-step procedures involving:

- Amine salt coupling : Reaction of (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-amine hydrochloride with acyl chlorides (e.g., 3-(trifluoromethoxy)benzoyl chloride) in anhydrous DMF using DIPEA as a base .

- Urea formation : Treatment with 4-(trifluoromethoxy)phenyl isocyanate under nitrogen, followed by purification via silica gel chromatography .

- Key intermediates : Tosylates (e.g., 144) and azides (e.g., 145) are critical for stereochemical control, with propane-1,3-dithiol used to reduce azides to amines .

Q. How is the purity and structural integrity of the compound validated during synthesis?

- Analytical methods :

- HPLC/UPLC : Atlantis dC18 or Acquity BEH C18 columns with PDA/ELSD detectors ensure >95% purity .

- NMR/HRMS : H and C NMR confirm regiochemistry; HRMS verifies molecular weight (e.g., [M+H] = 473 for derivatives) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (e.g., C: 45.37% found vs. 45.17% calcd) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the antimycobacterial activity of this compound and its derivatives?

- Key findings :

- Lipophilicity : Para-substituted biaryl groups with electron-withdrawing substituents (e.g., -OCF) enhance potency by increasing membrane permeability .

- Linker optimization : Urea or carbamate linkers improve metabolic stability compared to amides, with carbamates (e.g., R-140) showing superior in vivo efficacy .

- Stereochemistry : The (S)-configuration at position 6 is critical; enantiomeric pairs (e.g., 6R vs. 6S) exhibit >10-fold differences in MIC values against M. tuberculosis .

Q. How do pharmacokinetic properties influence the in vivo efficacy of this compound?

- Critical factors :

- Metabolic stability : Microsomal stability assays (e.g., mouse liver microsomes) identify derivatives with low clearance (e.g., R-136: t > 120 min) .

- Solubility : Pyridine-based side chains (e.g., R-84) improve aqueous solubility (e.g., 4-fold increase at pH 2) without compromising potency .

- hERG inhibition : Structural modifications (e.g., replacing biphenyls with pyridines) mitigate cardiotoxicity risks while maintaining efficacy .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?

- Case study : Compounds with high in vitro MIC values (e.g., <0.1 µg/mL) but poor in vivo performance are profiled for:

- Protein binding : Serum albumin binding assays (e.g., >95% binding reduces free drug concentrations) .

- Tissue penetration : Radiolabeled studies in murine models quantify lung-to-plasma ratios (e.g., >10:1 for carbamates) .

- Metabolite profiling : LC-MS identifies inactive metabolites (e.g., nitro-reduced imidazoles) that dominate in vivo .

Q. How is stereochemical purity ensured during synthesis, and what analytical methods validate enantiomeric excess?

- Stereocontrol : Chiral auxiliaries (e.g., (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol) and asymmetric catalysis (e.g., Pd(dppf)Cl) enforce enantioselectivity .

- Validation :

- Chiral HPLC : Daicel Chiralpak columns resolve enantiomers (e.g., R-136 vs. S-136) with >99% ee .

- X-ray crystallography : Confirms absolute configuration (e.g., (6R)-enantiomer in DNDI-8219) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on hERG inhibition and antitubercular activity?

- Context : Some derivatives (e.g., R-84) show potent in vitro activity (MIC < 0.05 µg/mL) but significant hERG inhibition (IC < 1 µM).

- Resolution :

- SAR-guided redesign : Introduce polar groups (e.g., morpholine in compound 50) to reduce lipophilicity (ClogP < 3.5) and hERG binding .

- In silico modeling : Molecular docking using hERG K channel homology models identifies steric clashes with Tyr652, guiding structural modifications .

Methodological Best Practices

Q. What protocols are recommended for scaling up synthesis while maintaining enantiopurity?

- Optimized steps :

- Azide reduction : Use NaBHCN in AcOH/DMF at 0–20°C to minimize racemization .

- Coupling reactions : Pd-catalyzed Suzuki-Miyaura reactions (e.g., ArB(OH) with iodides) under N at 85°C achieve >90% yield .

- Purification : Flash chromatography with EtOAc/hexane (9:1) or preparative HPLC ensures >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.